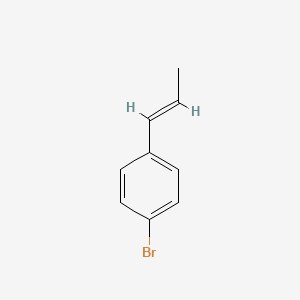

1-bromo-4-(prop-1-en-1-yl)benzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(prop-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(prop-1-en-1-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom on the benzene ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. The para-positioned propene group activates the ring, facilitating substitution with nucleophiles such as amines or thiols.

Example Reaction:

Reaction with sodium thiolate under basic conditions replaces bromine with a thiol group.

text1-Bromo-4-(prop-1-en-1-yl)benzene + NaSH → 1-Mercapto-4-(prop-1-en-1-yl)benzene + NaBr

Conditions:

- Solvent: Tetrahydrofuran (THF)

- Base: Potassium tert-butoxide (t-BuOK)

- Temperature: 0–50°C

Yield: ~74% (E/Z = 98:2)

Key Data:

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| HS⁻ | 1-Mercapto-4-(prop-1-en-1-yl)benzene | 74% | THF, t-BuOK, 0–50°C |

Reduction of the Alkenyl Group

The double bond in the propene side chain undergoes catalytic hydrogenation, yielding saturated derivatives.

Example Reaction:

textThis compound + H₂ → 1-Bromo-4-propylbenzene

Conditions:

- Catalyst: Pd/C or Raney Ni

- Solvent: Ethanol or THF

- Pressure: 1–3 atm H₂

Yield: Up to 85% under optimized industrial protocols

Key Data:

| Reducing Agent | Product | Yield | Conditions |

|---|---|---|---|

| H₂ (Pd/C) | 1-Bromo-4-propylbenzene | 85% | THF, 40–60°C, 8 h |

Electrophilic Addition to the Alkenyl Group

The propene moiety undergoes electrophilic addition with reagents like halogens or hydrogen halides.

Example Reaction with HBr:

textThis compound + HBr → 1-Bromo-4-(2-bromopropyl)benzene

Conditions:

- Solvent: Dichloromethane (non-polar)

- Temperature: Room temperature

Mechanism: Anti-Markovnikov addition due to steric effects

Key Data:

| Electrophile | Product | Conditions |

|---|---|---|

| HBr | 1-Bromo-4-(2-bromopropyl)benzene | CH₂Cl₂, rt |

Oxidation Reactions

The alkenyl group is susceptible to oxidation, forming epoxides or carbonyl derivatives.

Epoxidation:

textThis compound + mCPBA → Epoxide derivative

Conditions:

- Oxidizing Agent: meta-Chloroperbenzoic acid (mCPBA)

- Solvent: CH₂Cl₂

- Temperature: 0°C to rt

Oxidation to Carbonyl:

Strong oxidants (e.g., KMnO₄) convert the double bond to a ketone or carboxylic acid.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Example Suzuki Reaction:

textThis compound + Boronic Acid → Biaryl Product

Conditions:

- Catalyst: Pd(PPh₃)₄

- Base: Na₂CO₃

- Solvent: Dioxane/H₂O

- Temperature: 80–100°C

Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-4-(prop-1-en-1-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure enables it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction Reactions: The prop-1-en-1-yl group can be transformed into different functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | 4-(prop-1-en-1-yl)aniline |

| Oxidation | 1-bromo-4-(prop-1-en-1-yl)benzaldehyde |

| Reduction | 1-bromo-4-(propyl)benzene |

Biological Applications

Recent studies have highlighted the biological activities of compounds related to this compound, particularly in cancer research. Its derivatives have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study published in Molecules examined several derivatives of prop-1-en-2-ylbenzene, reporting IC values ranging from 10 to 33 nM against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The mechanism involves inhibition of tubulin polymerization, which disrupts microtubule dynamics leading to cell cycle arrest and apoptosis.

Table 2: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Compound A | MDA-MB-231 | 23 |

| Compound B | MCF-7 | 3.9 |

| Compound C | MCF-7 | 10 |

Medicinal Chemistry

The compound acts as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects. Its ability to modify biological pathways makes it a candidate for drug development targeting specific diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its role as a building block facilitates the manufacturing of agrochemicals and fine chemicals.

Mécanisme D'action

The mechanism of action of 1-bromo-4-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the prop-1-en-1-yl group undergoes transformations that alter the compound’s chemical structure and properties.

Comparaison Avec Des Composés Similaires

- 1-Bromo-4-(prop-2-en-1-yl)benzene

- 1-Bromo-4-(prop-1-yn-1-yl)benzene

- 1-Bromo-4-(propyl)benzene

Comparison: 1-Bromo-4-(prop-1-en-1-yl)benzene is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct reactivity compared to its analogs. For instance, 1-bromo-4-(prop-2-en-1-yl)benzene has a different position of the double bond, affecting its chemical behavior. Similarly, 1-bromo-4-(prop-1-yn-1-yl)benzene contains a triple bond, leading to different reactivity patterns. The saturated analog, 1-bromo-4-(propyl)benzene, lacks the double bond, resulting in reduced reactivity in certain reactions.

Activité Biologique

Overview

1-Bromo-4-(prop-1-en-1-yl)benzene, also known as benzene, 1-bromo-4-(1-propenyl)-, is a brominated aromatic compound with significant biological activity. Its structure features a bromine atom attached to a benzene ring at the para position, along with a prop-1-en-1-yl side chain. This unique configuration contributes to its reactivity and potential applications in various fields, including medicinal chemistry and biological research.

- Molecular Formula : C₉H₉Br

- Molecular Weight : 197.07 g/mol

- CAS Number : 4489-23-0

The compound can undergo several types of reactions, such as nucleophilic substitutions, oxidation, and reduction, which are pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in enzyme-catalyzed reactions and interact with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. Additionally, the unsaturated propene side chain enhances its reactivity in electrophilic addition reactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound on cancer cell lines. For instance, research indicates that similar compounds demonstrate significant inhibitory effects on MCF-7 breast cancer cells, suggesting potential therapeutic applications in oncology .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin destabilization |

| Analog A | MCF-7 | TBD | Apoptosis induction |

| Analog B | MCF-7 | TBD | Cell cycle arrest |

Enzyme Interaction

The compound has been utilized in studies examining enzyme-catalyzed reactions involving halogenated substrates. It serves as an important model for understanding the mechanisms of enzyme action and substrate specificity in biochemical pathways .

Study on Anticancer Activity

A study published in Nature explored the effects of various brominated compounds on cancer cell proliferation. The results indicated that this compound analogs exhibited notable cytotoxicity against several cancer cell lines, including MCF-7 and HeLa cells. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest .

Investigation of Metabolic Profiles

Another investigation focused on the metabolic pathways influenced by 1-bromo derivatives. The study utilized advanced chromatography techniques to analyze the metabolic profiles altered by exposure to these compounds. Findings suggested that 1-bromo derivatives could serve as biomarkers for specific metabolic disruptions associated with cancer .

Safety and Toxicity

While this compound shows promise in biological applications, safety assessments are crucial. Data indicates potential toxicity associated with brominated compounds; thus, handling precautions should be observed in laboratory settings .

Propriétés

IUPAC Name |

1-bromo-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLLGVHMGYUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302426 | |

| Record name | 1-Bromo-4-(1-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-23-0 | |

| Record name | 1-Bromo-4-(1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4489-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(1-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.